Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide

Catalog No.
S13243027
CAS No.
126006-80-2
M.F
C23H23N3O2S
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-...

CAS Number

126006-80-2

Product Name

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H23N3O2S/c1-16-8-11-20(14-17(16)2)24-23(29)26-25-22(27)15-28-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,27)(H2,24,26,29)

InChI Key

VBNJTUGBYRWSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound notable for its unique structural features. It consists of an acetic acid moiety linked to a hydrazide functional group, which is further substituted with a thioxomethyl group and a biphenyl ether. The molecular formula for this compound is C₁₈H₁₈N₂O₂S, and it has a molecular weight of approximately 343.44 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for diverse applications in medicinal chemistry.

  • Esterification: The initial step often includes the esterification of aromatic carboxylic acids with alcohols in the presence of acid catalysts to form esters.
  • Hydrazone Formation: The hydrazide moiety can be formed via condensation reactions between appropriate hydrazine derivatives and acetic acid. This reaction typically involves heating the reactants under reflux conditions .
  • Thioxomethyl Substitution: The thioxomethyl group can be introduced through electrophilic substitution reactions involving thioxomethylating agents.
  • Final Coupling: The final product is obtained by coupling the hydrazide with the biphenyl ether in a suitable solvent, often involving reflux conditions to facilitate the reaction .

These reactions highlight the compound's versatility and potential for further chemical modifications.

The biological activity of acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide appears promising due to its structural components. Compounds containing hydrazides and thioxomethyl groups have been associated with various biological activities, including:

  • Anti-inflammatory properties: Some studies indicate that hydrazones derived from biphenyl moieties exhibit significant anti-inflammatory effects .
  • Antimicrobial activity: Similar compounds have shown potential in combating microbial infections due to their ability to disrupt cellular processes .
  • Pharmacological potential: The unique structure suggests that it may interact with specific biological targets, leading to therapeutic applications in areas such as cancer treatment or antimicrobial therapy.

The synthesis methods for acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide are outlined as follows:

  • Preparation of Biphenyl Ether:
    • React biphenyl-4-carboxylic acid with alcohol under reflux conditions.
    • Catalyze the reaction using sulfuric acid or similar agents.
  • Formation of Hydrazide:
    • Combine the resulting ester with hydrazine hydrate in ethanol and heat under reflux.
    • Isolate the hydrazide product through crystallization.
  • Introduction of Thioxomethyl Group:
    • Use thioxomethylating agents on the hydrazide derivative to introduce the thioxomethyl substituent.
  • Final Coupling Reaction:
    • Couple the modified hydrazide with acetic acid derivatives under reflux conditions to yield the final compound.

These methods leverage established synthetic pathways for creating complex organic molecules while allowing for modifications based on desired properties .

The applications of acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide are diverse and include:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting inflammation and microbial infections.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic compounds or pharmaceuticals.
  • Research

Interaction studies involving acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide typically focus on its binding affinity with various biological targets. These studies may include:

  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Testing: Assessing its efficacy against bacterial strains or inflammatory pathways.
  • Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in therapeutic applications .

Several compounds share structural similarities with acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide. These include:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Biphenyl-4-carboxylic Acid HydrazideContains biphenyl and hydrazide groupsAnti-inflammatorySimpler structure without thioxomethyl
3-MethylbenzohydrazideContains methyl-substituted benzene and hydrazideAntimicrobialLacks biphenyl ether linkage
Thiosemicarbazone DerivativesContains thiosemicarbazone functional groupsAntitumor activityDifferent functional group leading to distinct activity

These comparisons highlight the uniqueness of acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((3,4-dimethylphenyl)amino)thioxomethyl)hydrazide due to its specific combination of functional groups that may enhance its biological activity compared to structurally similar compounds .

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

405.15109816 g/mol

Monoisotopic Mass

405.15109816 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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